molecular formula C17H17BrN2O4 B2657465 5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide CAS No. 921792-60-1

5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide

Cat. No. B2657465
CAS RN: 921792-60-1
M. Wt: 393.237
InChI Key: BHXZHCOLSPHIEM-UHFFFAOYSA-N
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Description

5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H17BrN2O4 and its molecular weight is 393.237. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthetic Methodologies : Studies have demonstrated various synthetic pathways for producing heterocyclic compounds with potential biological activities. For instance, the synthesis of some benzo[d1]furo[3,2-e][1,4] diazepin-2-ones showcases methodologies that could be applied or adapted for synthesizing compounds like the one you're interested in (Ashby & Ramage, 1979). These methodologies often involve the reaction of specific bromo or amino precursors with other chemical entities to form the desired heterocyclic structure.

  • Biological Activities : Some studies focus on the antibacterial properties of synthesized compounds, suggesting that structurally similar compounds could possess significant antimicrobial activities. For example, novel analogs of pyrazole derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antimicrobial agents (Palkar et al., 2017).

  • Antiviral Properties : Some heterocyclic compounds have shown promising antiviral activities, suggesting potential research applications in antiviral drug development. For instance, certain derivatives demonstrated significant activity against the avian influenza virus (H5N1), highlighting the potential of heterocyclic compounds in addressing viral infections (Flefel et al., 2012).

  • Chemical Reactivity and Modification : Research into the reactivity and modification of heterocyclic compounds can provide insights into the design and synthesis of novel derivatives with enhanced properties. For example, the synthesis of enaminone incorporating a dibromobenzofuran moiety as a versatile precursor for novel azines and azolotriazines showcases the potential for chemical modification to create compounds with specific desired activities (Sanad & Mekky, 2018).

properties

IUPAC Name

5-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-17(2)9-23-13-8-10(4-5-11(13)20(3)16(17)22)19-15(21)12-6-7-14(18)24-12/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXZHCOLSPHIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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